N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-4-9-19(16(2)12-15)25-22(28)14-30-23-21-13-20(26-27(21)11-10-24-23)17-5-7-18(29-3)8-6-17/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDQDLURUFHXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS Number: 1021255-52-6) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.5 g/mol. The structure features a sulfanyl group attached to a pyrazolo[1,5-a]pyrazin moiety, which is known for its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1021255-52-6 |
| Molecular Formula | C23H22N4O2S |
| Molecular Weight | 418.5 g/mol |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, related pyrazolo compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes in the apoptotic pathways or the modulation of signaling cascades that lead to cell death.
For example, one study highlighted that pyrazolo derivatives can effectively penetrate the blood-brain barrier and exhibit high efficacy in xenograft models of breast cancer, suggesting that this compound may share similar properties due to its structural characteristics .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes that are crucial for cancer cell survival.
- Signal Transduction Modulation : Altering pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the phenyl rings or the introduction of additional functional groups can enhance potency or selectivity against specific cancer types.
Key Findings from SAR Studies
- Substituent Effects : The presence of methoxy and dimethyl groups has been associated with increased lipophilicity and improved cellular uptake.
- Ring Modifications : Variations in the pyrazolo structure can lead to significant differences in biological activity, highlighting the importance of precise structural arrangements.
Case Studies
Several case studies have documented the effects of similar compounds on various cancer types:
- Breast Cancer Models : In vivo studies demonstrated that derivatives similar to this compound significantly reduced tumor sizes in mouse models .
- Mechanistic Insights : Research has shown that these compounds can activate caspases involved in apoptosis, leading to programmed cell death in resistant cancer cell lines .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent variations, biological activity, and physicochemical properties.
Table 1: Structural Comparison of Pyrazolo-Pyrazine/Pyrimidine Acetamide Derivatives
Table 2: Physicochemical Properties
Q & A
Q. What are the critical considerations for synthesizing N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazine core functionalization. Key steps include:
- Sulfanyl-Acetamide Coupling : Reacting 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-thiol with α-chloroacetamide derivatives under reflux in solvents like DMF or THF. Temperature control (70–90°C) and inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) validates purity .
- Yield Optimization : Catalyst selection (e.g., K₂CO₃ for deprotonation) and stoichiometric ratios (1:1.2 thiol:chloroacetamide) improve yields to ~60–75% .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfanyl-acetamide linkages (δ 3.8–4.2 ppm for CH₂-S) .
- Mass Spectrometry (HRMS) : Exact mass matches theoretical molecular weight (e.g., [M+H]⁺ at m/z 447.14 for C₂₃H₂₂N₄O₂S) .
- X-ray Crystallography (if applicable): Resolves bond lengths/angles (e.g., S–C bond ≈1.81 Å) and confirms stereoelectronic effects .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer :
- Light Sensitivity : The sulfanyl group is prone to oxidation. Store in amber vials under inert gas (Ar) at −20°C .
- Hydrolytic Degradation : Avoid aqueous buffers at extreme pH. Stability assays (HPLC monitoring over 72 hours) confirm integrity in DMSO or dry DMF .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo-pyrazine derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase assays) arise from:
- Structural Analogues : Subtle substitutions (e.g., 4-methoxy vs. 4-chlorophenyl) alter target affinity. Use comparative SAR studies with standardized assays (e.g., ATP-competitive kinase profiling) .
- Assay Conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%) .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Methodological Answer :
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) identify vulnerable sites (e.g., methoxy demethylation). Introduce fluorine or methyl groups to block metabolism .
- Bioavailability : Formulate as nanocrystals or use PEGylation to enhance solubility (>50 µg/mL in PBS, pH 7.4) .
- Toxicology Screening : Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) and genotoxicity assays (Ames test) ensure safety .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR, BRAF). Validate with MD simulations (100 ns trajectories) to assess binding stability .
- Pharmacophore Mapping : Identify critical H-bond donors (acetamide NH) and hydrophobic regions (dimethylphenyl) for selectivity .
Key Considerations for Researchers
- Contradiction Management : Replicate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and share raw data via repositories like Zenodo .
- Advanced Characterization : Leverage cryo-EM or synchrotron XRD for unresolved structural dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
